2-Nonyn-1-one, 1-(4-methoxyphenyl)-
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Overview
Description
2-Nonyn-1-one, 1-(4-methoxyphenyl)- is an organic compound with the molecular formula C16H20O2 It is a derivative of nonynone, featuring a methoxyphenyl group attached to the first carbon of the nonynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with a suitable alkyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of 4-methoxybenzaldehyde with a terminal alkyne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-1-one, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Nonyn-1-one, 1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)non-2-yn-1-one: A closely related compound with similar structural features.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
2-Nonyn-1-one, 1-(4-methoxyphenyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
603126-31-4 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)non-2-yn-1-one |
InChI |
InChI=1S/C16H20O2/c1-3-4-5-6-7-8-9-16(17)14-10-12-15(18-2)13-11-14/h10-13H,3-7H2,1-2H3 |
InChI Key |
BAQRVYOZJKDGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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